molecular formula C10H12ClNS B2603734 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride CAS No. 117234-06-7

1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2603734
CAS No.: 117234-06-7
M. Wt: 213.72
InChI Key: HBQPIEGNXUZBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Scientific Research Applications

1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s sulfur atom can form interactions with metal ions or participate in redox reactions, influencing its biological activity .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(Benzo[b]thiophen-2-yl)ethan-1-amine hydrochloride: This compound has the amine group at the 2-position of the benzo[b]thiophene ring, which may result in different reactivity and biological activity.

    1-(Benzo[b]furan-3-yl)ethan-1-amine hydrochloride:

The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPIEGNXUZBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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